molecular formula C10H16O3 B2949695 Methyl 2-cyclopentyl-3-oxobutanoate CAS No. 1355497-14-1

Methyl 2-cyclopentyl-3-oxobutanoate

Cat. No.: B2949695
CAS No.: 1355497-14-1
M. Wt: 184.235
InChI Key: RQMOXDREVMXCFY-UHFFFAOYSA-N
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Description

Methyl 2-cyclopentyl-3-oxobutanoate is an organic compound with the molecular formula C₁₀H₁₆O₃ and a molecular weight of 184.23 g/mol . This compound is characterized by a cyclopentyl group attached to a 3-oxobutanoate moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyclopentyl-3-oxobutanoate can be synthesized through the alkylation of enolate ions. The enolate ion, formed from a precursor such as ethyl acetoacetate, reacts with cyclopentyl bromide under basic conditions to yield the desired product . The reaction typically involves the use of a strong base like sodium ethoxide in ethanol to generate the enolate ion, followed by the addition of the alkyl halide.

Industrial Production Methods

Industrial production of this compound often involves similar alkylation reactions but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopentyl-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or esters with different alkyl groups.

Scientific Research Applications

Methyl 2-cyclopentyl-3-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-cyclopentyl-3-oxobutanoate involves its interaction with nucleophiles and electrophiles. The keto group can participate in nucleophilic addition reactions, while the ester group can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the carbonyl groups, which makes the compound reactive towards various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-oxobutanoate: Similar structure but lacks the cyclopentyl group.

    Ethyl acetoacetate: Contains an ethyl ester group instead of a methyl ester.

    Cyclopentanone: Contains a cyclopentyl group but lacks the ester functionality.

Uniqueness

Methyl 2-cyclopentyl-3-oxobutanoate is unique due to the presence of both a cyclopentyl group and an ester functionality, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-cyclopentyl-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-7(11)9(10(12)13-2)8-5-3-4-6-8/h8-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMOXDREVMXCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1CCCC1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355497-14-1
Record name methyl 2-cyclopentyl-3-oxobutanoate
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